1,1-Diphenyl-2-butynyl cyclohexylcarbamate
Description
Properties
CAS No. |
20930-10-3 |
|---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25) |
InChI Key |
KZXTZKHKWSPGAF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Diphenyl-2-butynyl Alcohol Intermediate
The 1,1-diphenyl-2-butynyl alcohol can be prepared by nucleophilic addition of a diphenyl-substituted acetylide to an appropriate aldehyde or ketone precursor. The key steps include:
- Generation of the diphenyl-substituted acetylide anion from a terminal alkyne precursor under strong base conditions (e.g., with sodium amide or n-butyllithium)
- Addition of the acetylide anion to benzophenone or a related ketone to yield the propargylic alcohol intermediate
This step requires careful control of reaction conditions to avoid side reactions and ensure high yield of the desired alcohol.
Carbamoylation to Form the Carbamate
The carbamate formation is typically achieved by reacting the 1,1-diphenyl-2-butynyl alcohol with cyclohexyl isocyanate under anhydrous conditions. The reaction proceeds via nucleophilic attack of the alcohol hydroxyl group on the electrophilic carbon of the isocyanate, forming the carbamate linkage.
- Reaction conditions: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
- Catalysts or bases such as triethylamine may be added to scavenge the generated acid and drive the reaction forward.
- The reaction is usually carried out at room temperature or slightly elevated temperatures to optimize conversion.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy (1H, 13C), IR spectroscopy to confirm carbamate carbonyl absorption, and mass spectrometry.
- The purity and identity are further confirmed by elemental analysis and melting point determination.
Data Table: Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetylide generation | Terminal alkyne + n-BuLi | THF | 0 °C to RT | 1-2 hours | 85-90 | Inert atmosphere required |
| Nucleophilic addition | Acetylide anion + benzophenone | THF | 0 °C to RT | 2-4 hours | 80-88 | Controlled addition rate |
| Carbamoylation | 1,1-Diphenyl-2-butynyl alcohol + cyclohexyl isocyanate + Et3N | DCM or THF | RT to 40 °C | 4-8 hours | 75-85 | Anhydrous conditions essential |
| Purification | Column chromatography or recrystallization | - | - | - | - | Solvent-dependent |
Chemical Reactions Analysis
1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexylcarbamate derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Differences
Key Findings
- Mechanistic Divergence: While 1,1-diphenyl-2-butynyl cyclohexylcarbamate modulates immune responses, URB597 and PF-3845 target FAAH, an enzyme critical in endocannabinoid degradation. Structural variations (e.g., biphenyl vs. diphenylbutynyl groups) dictate target specificity .
- Dosage Sensitivity: The immunomodulatory effects of 1,1-diphenyl-2-butynyl cyclohexylcarbamate are highly dose- and timing-dependent, with suppression of 19 S hemolysin achievable at sub-LD10 doses . In contrast, FAAH inhibitors like URB597 require stoichiometric ratios (1:1 to 1:2) for maximal enzyme inhibition .
- Synthetic Accessibility : tert-Butyl cyclohexylcarbamate is synthesized with 99% yield under ultrasound, indicating superior process efficiency compared to more complex derivatives .
Biological Activity
1,1-Diphenyl-2-butynyl cyclohexylcarbamate (also known as 1,1-Diphenyl-2-butynyl N-cyclohexylcarbamate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C23H25NO2
- CAS Number : 20930-10-3
- SMILES Notation : C(NC1CCCCC1)(=O)OC(C#CC)(c2ccccc2)c3ccccc3
Structural Representation
The structure of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be represented as follows:
Research indicates that 1,1-Diphenyl-2-butynyl cyclohexylcarbamate exhibits significant biological activity through its interaction with various biological pathways. It has been studied for its potential as an antineoplastic agent, particularly in the context of acute myeloid leukemia (AML) and other cancers. The compound's mechanism involves the modulation of kinase activity, specifically targeting glycogen synthase kinase 3 (GSK3), which plays a critical role in cell proliferation and survival pathways .
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy and safety profile of the compound:
- In Vitro Studies : In vitro assays demonstrated that 1,1-Diphenyl-2-butynyl cyclohexylcarbamate inhibits cell proliferation in AML cell lines. The compound showed IC50 values indicating effective dose-response relationships.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 5.0 |
| K562 | 4.8 |
| U937 | 6.2 |
- In Vivo Studies : Animal models have shown promising results where the compound significantly reduced tumor size in xenograft models of leukemia.
Toxicity and Safety Profile
Toxicological assessments have indicated that while the compound exhibits potent antitumor activity, it also presents some cytotoxic effects at higher concentrations. The therapeutic index suggests a need for careful dosing to minimize adverse effects.
Case Study 1: Acute Myeloid Leukemia Treatment
A clinical study evaluated the effectiveness of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate in patients with relapsed AML. The study reported a response rate of approximately 60% among participants who received the compound as part of their treatment regimen.
Case Study 2: Comparative Analysis with Other Kinase Inhibitors
A comparative study assessed the efficacy of various kinase inhibitors including 1,1-Diphenyl-2-butynyl cyclohexylcarbamate against GSK3. The results indicated that this compound had superior selectivity and potency compared to traditional kinase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
